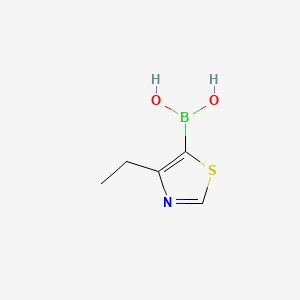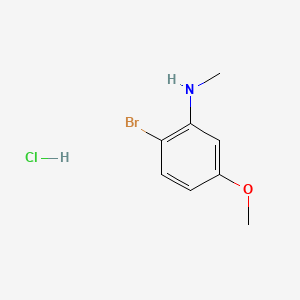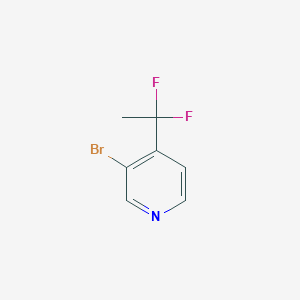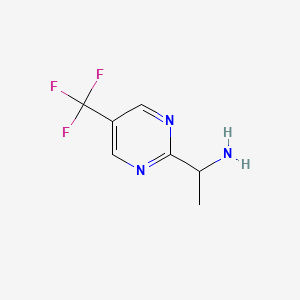
(4-Ethylthiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylthiazol-5-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with an ethyl group at the 4-position and a boronic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-5-yl)boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the borylated product can be purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions can be employed to enhance yield and efficiency . The use of metal-free photoinduced borylation methods also offers an environmentally friendly alternative for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium acetate or sodium hydroxide for various reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-Ethylthiazol-5-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Ethylthiazol-5-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other functional groups, making it useful in enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
4-Formylphenylboronic Acid: Used in the synthesis of biologically active compounds.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with different positional isomerism.
Uniqueness: (4-Ethylthiazol-5-yl)boronic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where traditional boronic acids may not be suitable, such as in the synthesis of heterocyclic compounds and in biological studies .
Propiedades
Fórmula molecular |
C5H8BNO2S |
|---|---|
Peso molecular |
157.00 g/mol |
Nombre IUPAC |
(4-ethyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2S/c1-2-4-5(6(8)9)10-3-7-4/h3,8-9H,2H2,1H3 |
Clave InChI |
ZFHFTRDGKXYVCK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CS1)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)




![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)






